2-Etil-3-metil-1-benzofurano-5-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

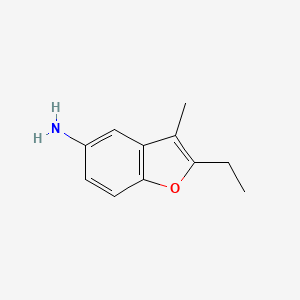

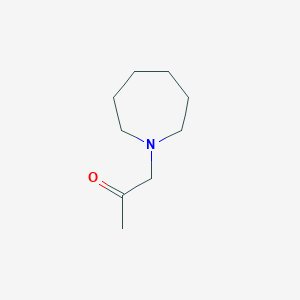

2-Ethyl-3-methyl-1-benzofuran-5-amine is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Ethyl-3-methyl-1-benzofuran-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-3-methyl-1-benzofuran-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Total de Productos Naturales

Los anillos de benzofurano, como los que se encuentran en la 2-Etil-3-metil-1-benzofurano-5-amina, son componentes clave en la síntesis total de productos naturales . Estos compuestos tienen estructuras complejas y exhiben diversas actividades biológicas, atrayendo mucha atención de los químicos orgánicos sintéticos .

Actividad Antitumoral

Los derivados de benzofurano, incluida la this compound, han mostrado actividad anticancerígena potencial . Por ejemplo, algunos benzofuranos sustituidos han demostrado efectos inhibidores significativos del crecimiento celular en diferentes tipos de células cancerosas .

Estudios de Relación Estructura-Actividad

La relación estructura-actividad de los derivados de benzofurano es un área de investigación significativa. Evaluar la estructura química de estos compuestos puede guiar a los químicos medicinales en el diseño de nuevos fármacos para la terapia del cáncer .

Actividad Antiviral contra el Virus de la Hepatitis C

Se ha descubierto que los nuevos compuestos macrocíclicos de benzofurano tienen actividad antiviral contra el virus de la hepatitis C . Se espera que estos compuestos sean fármacos terapéuticos efectivos para la enfermedad de la hepatitis C .

Desarrollo de Compuestos Prometedores

El desarrollo de compuestos prometedores con potenciales de terapia dirigida y pocos efectos secundarios es un objetivo principal de los investigadores médicos . La literatura ha demostrado que algunos benzofuranos sustituidos tienen actividades anticancerígenas dramáticas .

Actividades Biológicas y Farmacológicas

Los derivados de benzofuranos demuestran una amplia gama de actividades biológicas y farmacológicas, incluidas propiedades anticancerígenas . Estos compuestos poseen actividades biológicas vitales para diseñar nuevas terapias con mayor eficacia en comparación con los tratamientos convencionales .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities , suggesting that they may interact with multiple targets.

Mode of Action

Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects , indicating that they may interact with cellular targets to inhibit cell proliferation.

Biochemical Pathways

Benzofuran derivatives have been shown to have dramatic anticancer activities , suggesting that they may affect pathways related to cell growth and proliferation.

Pharmacokinetics

Its molecular weight of 17523 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects , suggesting that they may lead to a decrease in cell proliferation.

Análisis Bioquímico

Biochemical Properties

2-Ethyl-3-methyl-1-benzofuran-5-amine plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine transporters, including dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) . These interactions suggest that 2-Ethyl-3-methyl-1-benzofuran-5-amine may influence neurotransmitter levels and signaling pathways, potentially affecting mood and behavior.

Cellular Effects

The effects of 2-Ethyl-3-methyl-1-benzofuran-5-amine on various types of cells and cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of enzymes involved in neurotransmitter synthesis and degradation, thereby impacting cellular communication and function.

Molecular Mechanism

At the molecular level, 2-Ethyl-3-methyl-1-benzofuran-5-amine exerts its effects through binding interactions with biomolecules. It acts as a substrate-type releaser at monoamine transporters, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin . This mechanism involves the inhibition of reuptake and increased availability of these neurotransmitters in the synaptic cleft, which can enhance neurotransmission and alter mood and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethyl-3-methyl-1-benzofuran-5-amine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation processes.

Dosage Effects in Animal Models

The effects of 2-Ethyl-3-methyl-1-benzofuran-5-amine vary with different dosages in animal models. At lower doses, the compound has been shown to produce stimulant-like effects, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

2-Ethyl-3-methyl-1-benzofuran-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound can affect metabolic flux and metabolite levels, potentially altering the overall metabolic state of cells and tissues.

Transport and Distribution

Within cells and tissues, 2-Ethyl-3-methyl-1-benzofuran-5-amine is transported and distributed through interactions with transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can influence its activity and function.

Subcellular Localization

The subcellular localization of 2-Ethyl-3-methyl-1-benzofuran-5-amine is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy.

Propiedades

IUPAC Name |

2-ethyl-3-methyl-1-benzofuran-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-10-7(2)9-6-8(12)4-5-11(9)13-10/h4-6H,3,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLMPRDYQYURGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C=CC(=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)

![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)

![[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292979.png)

![[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292981.png)

![2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine](/img/structure/B1292982.png)

![(5-(Tert-butyl)benzo[d]oxazol-2-yl)methanamine](/img/structure/B1292983.png)

![2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292985.png)